

A Technical Guide to DNQX Disodium Salt for Neuro-Pharmacological Research

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Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722

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This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DNQX disodium salt, a potent antagonist of AMPA and kainate receptors.

Core Chemical Properties

DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in aqueous solutions for experimental applications. Its key chemical and physical properties are summarized below.

Property	Value	References
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt	
Molecular Formula	C ₈ H ₂ N ₄ Na ₂ O ₆	[1][2]
Molecular Weight	296.1 g/mol	[2][3]
Appearance	Brown to dark brown solid	[2][3]
Solubility	Soluble in water to 100 mM	[1][2]
Purity	≥98%	
Storage	Desiccate at room temperature or 2-8°C. Stock solutions can be stored at -20°C for up to 3 months.	
CAS Number	1312992-24-7	[1][2][3]

Mechanism of Action: Antagonism of AMPA and Kainate Receptors

DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate receptors, AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][4] By competitively binding to these receptors, DNQX prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required for ion channel opening and blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[5] This action effectively reduces or completely inhibits the fast component of excitatory postsynaptic currents (EPSCs).[1][2][5]

The inhibitory concentrations (IC₅₀) of DNQX highlight its potency, with values of approximately 0.5 μ M for AMPA receptors and 0.1 μ M for kainate receptors. This potent antagonism makes DNQX an invaluable tool for distinguishing between neurotransmission mediated by AMPA/kainate receptors and NMDA receptors.

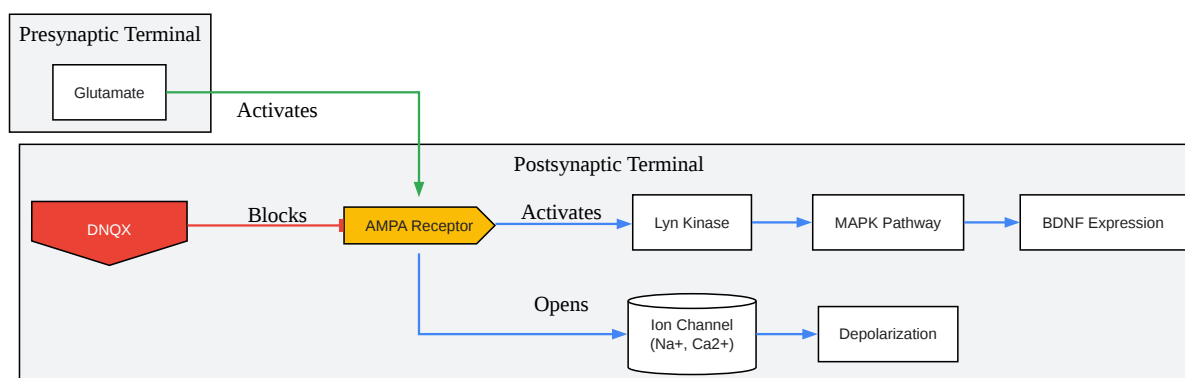
Interestingly, under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[1]
[2]

Signaling Pathways

DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades crucial for synaptic plasticity and neuronal excitability.

AMPA Receptor Signaling

Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular signaling pathways independent of ion flux.[6] For instance, AMPA receptor stimulation can activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[6] By blocking AMPA receptors, DNQX can inhibit these downstream signaling events.

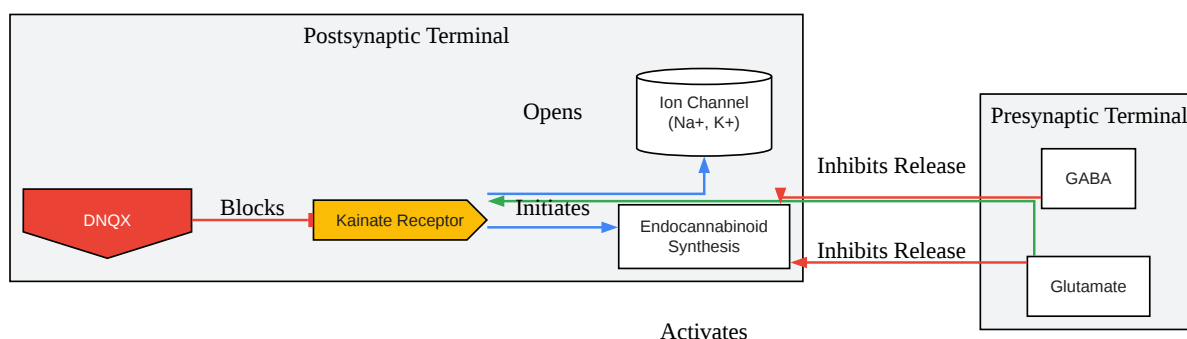


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DNQX blocks glutamate binding to AMPA receptors.

Kainate Receptor Signaling

Kainate receptors exhibit both ionotropic and metabotropic functions.[7][8] They can modulate neurotransmitter release and neuronal excitability through various mechanisms, including the modulation of glutamate and GABA release.[7][9] Kainate receptor activation can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.[8] DNQX's antagonism of kainate receptors can therefore have complex effects on synaptic transmission.



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DNQX inhibits kainate receptor-mediated signaling.

Experimental Protocols

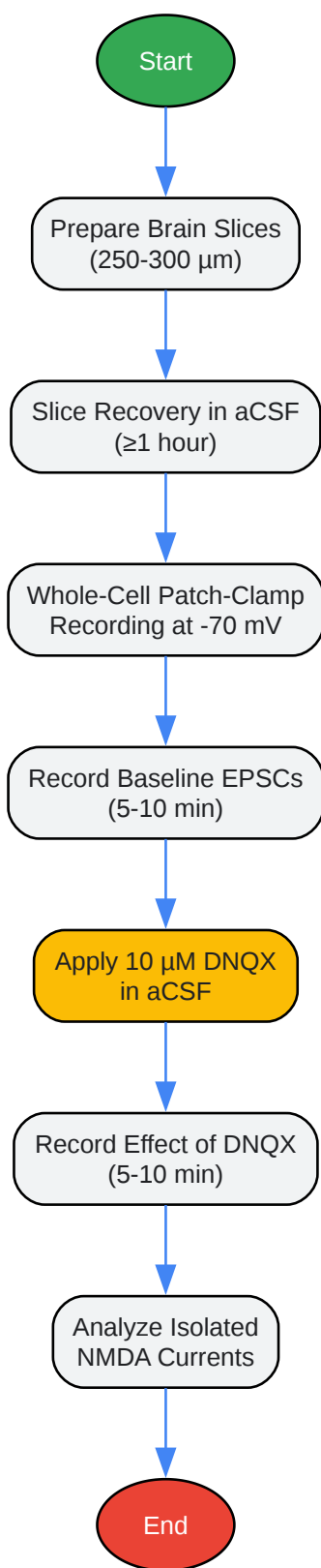
DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and characterize synaptic currents. A common application is the pharmacological blockade of AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Recording of EPSCs

Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate receptor-mediated currents with DNQX.

Methodology:

- Preparation of Brain Slices:
 - Prepare 250-300 μm thick brain slices from the region of interest using a vibratome in an ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with higher Mg^{2+} and lower Ca^{2+} to reduce excitotoxicity).[5]
 - Allow slices to recover in regular aCSF at room temperature for at least one hour before recording.[5]
- Electrophysiological Recording:
 - Transfer a brain slice to a recording chamber continuously perfused with carbogenated aCSF.
 - Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]
 - Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs (sEPSCs).[1][2][5]
 - To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]
- Application of DNQX:
 - Record a stable baseline of EPSC activity for 5-10 minutes.[5]
 - Switch the perfusion to aCSF containing 10 μM DNQX disodium salt.[1][2][5]
 - Continue recording for 5-10 minutes to observe the blockade of the fast component of the EPSCs, isolating the slower NMDA receptor-mediated component.[5]



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Workflow for isolating NMDA currents using DNQX.

Conclusion

DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo experimental paradigms. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in neuroscience research.

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